molecular formula C15H15NO3 B2766521 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid CAS No. 1370592-87-2

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid

Cat. No.: B2766521
CAS No.: 1370592-87-2
M. Wt: 257.289
InChI Key: GTYYYHFRRKKWOE-UHFFFAOYSA-N
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Description

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid core with a 2-hydroxybenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-hydroxybenzylamine under suitable conditions. The reaction proceeds through a Schiff base formation followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The Schiff base intermediate can be reduced to form the final product.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically yields the amine derivative.

Scientific Research Applications

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
  • 4-Amino-2-methylbenzoic acid
  • 4-Hydroxybenzyl alcohol

Uniqueness

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[(2-hydroxyphenyl)methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-4-2-1-3-13(14)10-16-9-11-5-7-12(8-6-11)15(18)19/h1-8,16-17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYYYHFRRKKWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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